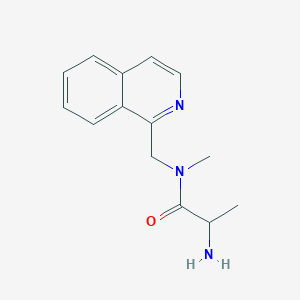
((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” is a hypothetical compound that combines the structural features of diphenylamine, a pent-3-yn-2-yl group, and actinium Actinium is a radioactive element and part of the actinide series
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” would likely involve multiple steps:
Formation of the Diphenylamino Group: This can be achieved by reacting aniline with benzene in the presence of a catalyst.
Synthesis of the Pent-3-yn-2-yl Group: This involves the formation of a carbon-carbon triple bond, which can be achieved through alkylation and subsequent dehydrohalogenation.
Coupling with Actinium: The final step would involve the coordination of the organic moiety with actinium, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production of such a compound would require stringent safety measures due to the radioactive nature of actinium. The process would involve large-scale synthesis of the organic intermediates followed by their coupling with actinium under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diphenylamino group.
Reduction: Reduction reactions could target the carbon-carbon triple bond in the pent-3-yn-2-yl group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
The compound could be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Medicine
Could be explored for targeted alpha therapy (TAT) in oncology.
Industry
Possible use in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The compound’s mechanism of action would depend on its application. In radiopharmaceuticals, the radioactive decay of actinium would generate alpha particles that can damage cancer cells. The diphenylamino group might interact with biological molecules, aiding in the compound’s targeting and efficacy.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: Known for its antioxidant properties.
Pent-3-yn-2-ol: Used in organic synthesis.
Actinium-225: Used in targeted alpha therapy.
Uniqueness
The combination of these groups with actinium makes “((5-(Diphenylamino)-5-oxopent-3-yn-2-yl)oxy)actinium” unique, potentially offering a novel approach to targeted cancer therapy and new material development.
Properties
Molecular Formula |
C17H15AcNO2 |
|---|---|
Molecular Weight |
492.33 g/mol |
IUPAC Name |
actinium;4-hydroxy-N,N-diphenylpent-2-ynamide |
InChI |
InChI=1S/C17H15NO2.Ac/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,19H,1H3; |
InChI Key |
OUOIIGORDYOHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O.[Ac] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


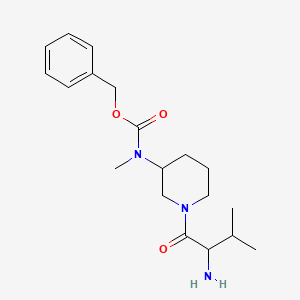
![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)
![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
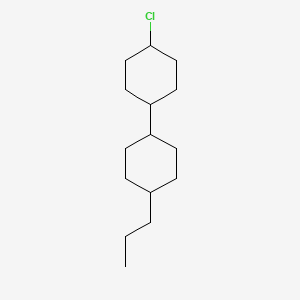
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
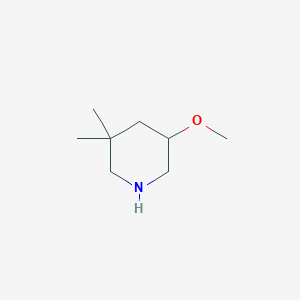
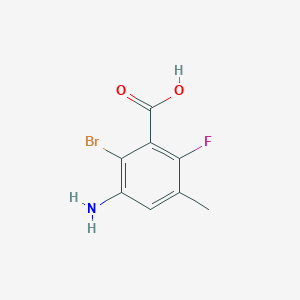
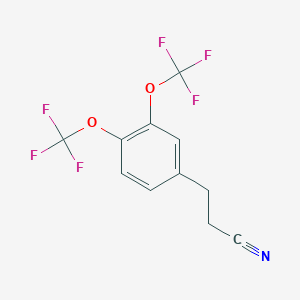


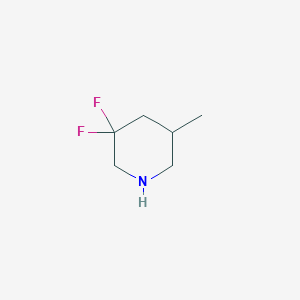
![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)
